molecular formula C19H26ClNO B1211148 3-Phenoxybenzyltriethylammonium CAS No. 56562-66-4

3-Phenoxybenzyltriethylammonium

Cat. No.: B1211148
CAS No.: 56562-66-4
M. Wt: 319.9 g/mol
InChI Key: LDFPTHJERYPPKM-UHFFFAOYSA-M
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Description

Chemical Structure and Synonyms 3-Phenoxybenzyltriethylammonium chloride (CAS: 56562-66-4) is a quaternary ammonium salt characterized by a triethylammonium group attached to a 3-phenoxybenzyl moiety. Key synonyms include 3-PBTEA, Triethyl(m-phenoxybenzyl)ammonium chloride, and Benzenemethanaminium, N,N,N-triethyl-3-phenoxy-, chloride .

Properties

CAS No.

56562-66-4

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C19H26NO.ClH/c1-4-20(5-2,6-3)16-17-11-10-14-19(15-17)21-18-12-8-7-9-13-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1

InChI Key

LDFPTHJERYPPKM-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-]

Synonyms

3-PBTEA
3-phenoxybenzyltriethylammonium
3-phenoxybenzyltriethylammonium chloride

Origin of Product

United States

Comparison with Similar Compounds

Molecular Properties

  • Molecular Weight : 319.9 g/mol
  • Hydrogen Bond Acceptors : 2
  • Rotatable Bonds : 7
  • Topological Polar Surface Area (TPSA) : 9.2 Ų
  • Complexity : 273 (indicative of a branched, multi-substituted structure) .

Applications Quaternary ammonium salts like 3-Phenoxybenzyltriethylammonium are widely used as phase-transfer catalysts, surfactants, and intermediates in organic synthesis. The phenoxy group enhances lipophilicity, making it suitable for reactions requiring solubility in non-polar media.

Structural Analogs and Counterion Variants

Benzyltriethylammonium Salts
  • Benzyltriethylammonium chloride (CAS: Not explicitly listed in evidence) is structurally analogous but lacks the phenoxy substituent. Estimated molecular weight is ~227.5 g/mol (C₁₃H₂₂ClN), making it less bulky than this compound. It is commonly employed in phase-transfer catalysis .
  • Benzyltriethylammonium bromide (CAS: Not provided) shares similar applications, but the bromide counterion may increase solubility in polar aprotic solvents compared to chloride.
Phenyltrimethylammonium Hydroxide (CAS: 100-86-7)
  • Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).
  • Hazards : Highly corrosive, causing severe skin burns and eye damage. Immediate medical attention is required upon exposure .
  • Key Difference : The trimethyl groups reduce steric hindrance compared to triethyl substituents, increasing reactivity in alkaline conditions.
Benzyltrimethylammonium Hydroxide
  • Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).
  • Applications: Used in organic synthesis and as a surfactant. The absence of ethyl groups reduces lipophilicity, limiting its utility in non-polar media compared to triethyl derivatives .

Substituent Effects

  • Phenoxy vs. This contrasts with benzyl-substituted analogs, which lack such electronic modulation .
  • Triethyl vs. Trimethyl Groups: Triethyl groups enhance lipophilicity and steric bulk, making this compound more suited for lipid-rich environments. Trimethyl analogs (e.g., Phenyltrimethylammonium hydroxide) are more water-soluble but less effective in phase-transfer applications .

Counterion Impact

  • Chloride (Cl⁻): Enhances solubility in polar solvents (e.g., water, methanol).
  • Hydroxide (OH⁻) : Increases alkalinity and reactivity, as seen in Phenyltrimethylammonium hydroxide, but limits stability in acidic conditions .
  • Bromide (Br⁻)/Iodide (I⁻) : Larger halides improve solubility in less polar solvents but may reduce catalytic efficiency due to weaker ion-pairing .

Data Table: Comparative Analysis of Quaternary Ammonium Salts

Compound Name Molecular Weight (g/mol) Counterion Key Properties/Applications References
This compound chloride 319.9 Cl⁻ High lipophilicity; phase-transfer catalyst
Benzyltriethylammonium chloride ~227.5 Cl⁻ Standard phase-transfer catalyst
Phenyltrimethylammonium hydroxide 167.3 OH⁻ Corrosive; alkaline reactions
Benzyltrimethylammonium hydroxide 167.3 OH⁻ Surfactant; limited lipophilicity

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